A-Z Guide to (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid: Properties, Synthesis, and Applications
A-Z Guide to (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid stands as a pivotal chiral building block in modern medicinal chemistry. Its rigid pyrrolidine core, combined with the specific stereochemistry of the bromine and carboxylic acid groups, offers a unique scaffold for creating structurally constrained peptides and small molecule therapeutics. This guide provides an in-depth analysis of its chemical properties, synthesis, and critical role in drug discovery.
Physicochemical and Spectroscopic Profile
The precise three-dimensional structure of this molecule is fundamental to its utility, influencing how it interacts with biological targets.
1.1. Chemical Identity and Structure
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IUPAC Name: (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid
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Molecular Formula: C₅H₈BrNO₂
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Molecular Weight: 208.03 g/mol
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CAS Number: 16257-71-9
The molecule's structure features a five-membered pyrrolidine ring. The stereochemistry is defined as (2S, 4R), indicating the absolute configuration at the two chiral centers. The trans relationship between the carboxylic acid at C2 and the bromine atom at C4 is a key feature, fixing the substituent orientation and providing a predictable framework for molecular design.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 16257-71-9 | Crysdot LLC |
| Molecular Formula | C₅H₈BrNO₂ | BOC Sciences |
| Molecular Weight | 208.03 g/mol | BOC Sciences |
| Appearance | White to off-white solid | Generic supplier data |
| Purity | ≥95% | Crysdot LLC |
| Storage | Store at 2-8°C, inert atmosphere | Generic supplier data |
1.2. Spectroscopic Signature
Spectroscopic data is crucial for confirming the identity and purity of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid.
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¹H NMR: The proton NMR spectrum provides distinct signals for the protons on the pyrrolidine ring. The proton on the carbon bearing the carboxylic acid (C2) typically appears as a multiplet around 4.0-4.5 ppm. The proton on the carbon with the bromine atom (C4) is also shifted downfield. The acidic proton of the carboxylic acid is highly deshielded, appearing as a broad singlet far downfield, often above 10 ppm, and its signal disappears upon D₂O exchange.[1][2]
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¹³C NMR: The carbonyl carbon of the carboxylic acid is a key diagnostic peak, typically appearing in the 165-185 ppm range.[2] The carbons attached to the electronegative bromine and nitrogen atoms (C4 and C2/C5) are also deshielded and appear at characteristic chemical shifts.
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad O-H stretching absorption for the carboxylic acid, spanning from 2500 to 3300 cm⁻¹.[2] A strong carbonyl (C=O) stretch is also prominent around 1710-1760 cm⁻¹.[2]
Synthesis and Stereochemical Control
The synthesis of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid almost universally begins with a readily available, enantiomerically pure starting material to ensure the correct final stereochemistry.
2.1. The Precursor: (2S,4R)-4-Hydroxyproline
The most common and economically viable precursor is trans-4-hydroxy-L-proline (Hyp), a natural amino acid.[3] This starting material already contains the desired (2S,4R) stereochemistry, which is retained throughout the synthetic sequence.
2.2. Synthetic Workflow
The conversion of the hydroxyl group to a bromine atom is the central transformation. This requires careful selection of reagents to prevent side reactions or racemization.
Diagram 1: Synthetic Pathway from L-Hydroxyproline
Caption: General synthesis of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid.
2.3. Detailed Experimental Protocol (Illustrative)
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N-Protection: (2S,4R)-4-Hydroxyproline is first protected at the nitrogen atom to prevent unwanted side reactions. A common protecting group is the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.
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Rationale: The secondary amine is a nucleophile and could react with the brominating agent. Protection renders it inert during the subsequent step.
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Bromination: The hydroxyl group of the N-Boc protected hydroxyproline is then converted to a bromide. This is an Sₙ2 reaction, so inversion of stereochemistry at the C4 position is a key consideration. However, since the goal is to replace the hydroxyl group with bromine while retaining the overall trans geometry, reagents that proceed with retention or a double inversion are often conceptually simpler, though direct displacement with inversion from the corresponding mesylate or tosylate is also a standard approach. Reagents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) are effective.
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Rationale: These reagents are well-established for converting alcohols to alkyl bromides. The choice depends on factors like scale, cost, and desired workup conditions.
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Deprotection: The final step is the removal of the N-Boc protecting group under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.
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Rationale: The Boc group is designed to be stable to many reaction conditions but easily cleaved by acid, liberating the secondary amine to yield the final product.
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Chemical Reactivity and Handling
The molecule possesses three key functional groups that dictate its reactivity: the secondary amine, the carboxylic acid, and the alkyl bromide.
Diagram 2: Reactivity Map
Caption: Functional group reactivity of the title compound.
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Secondary Amine: Acts as a nucleophile. It can be acylated to form amides, alkylated, or used in reductive amination. This site is often protected during synthesis and deprotected for subsequent coupling reactions.
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Carboxylic Acid: Can be converted into esters, amides, or acid chlorides. Amide coupling, often facilitated by reagents like HBTU or EDCI, is a cornerstone of its use in building larger molecules.[4]
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Alkyl Bromide: The carbon at the C4 position is electrophilic. The bromide is a good leaving group and can be displaced by a variety of nucleophiles (e.g., azides, thiols, amines) via an Sₙ2 mechanism. This allows for the introduction of diverse functionalities at a specific, stereochemically defined position.
3.1. Safety and Handling
Like many halogenated organic compounds, (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid should be handled with care.
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Hazards: May cause skin, eye, and respiratory irritation.[5][6]
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Precautions: Handle in a well-ventilated area, such as a fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Avoid inhalation of dust and direct contact with skin and eyes.[9]
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8] For long-term stability, storage under an inert atmosphere at refrigerated temperatures (2-8°C) is recommended.[10]
Applications in Drug Discovery
The rigid, stereochemically defined structure of (2S,4R)-4-Bromopyrrolidine-2-carboxylic acid makes it a valuable "constrained proline" analogue. This conformational restriction can enhance binding affinity to biological targets and improve metabolic stability compared to more flexible structures.
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Peptidomimetics: It is incorporated into peptide sequences to induce specific turns or conformations, mimicking the structure of natural peptide ligands while offering improved pharmacological properties.[11] The pyrrolidine scaffold is a common feature in many biologically active compounds.[12]
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Scaffold for Synthesis Libraries: The three distinct functional handles allow for three-dimensional diversification. The carboxylic acid and amine can be used to build a core structure, while the bromide at C4 can be displaced to introduce a wide array of substituents, creating libraries of related compounds for high-throughput screening.
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Key Intermediate for Specific Targets: This building block has been instrumental in the synthesis of inhibitors for various enzymes. For instance, substituted pyrrolidines are core components of inhibitors for targets like dipeptidyl peptidase-4 (DPP-4) in diabetes treatment and viral proteases in antiviral therapies. The ability to install different groups at the 4-position is critical for optimizing potency and selectivity.
Conclusion
(2S,4R)-4-Bromopyrrolidine-2-carboxylic acid is more than a simple chemical reagent; it is a sophisticated tool for molecular design. Its pre-defined stereochemistry, conformational rigidity, and versatile reactivity profile provide medicinal chemists with a reliable scaffold to construct complex and potent therapeutic agents. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the rational design of next-generation pharmaceuticals.
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